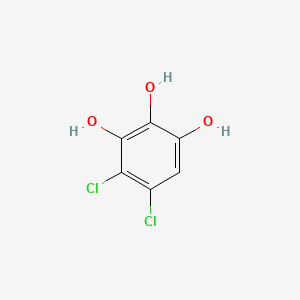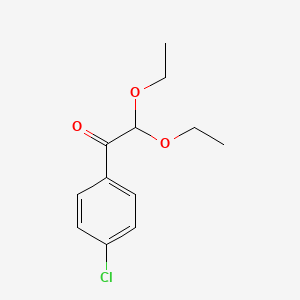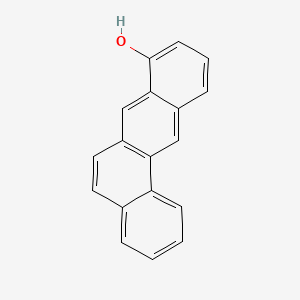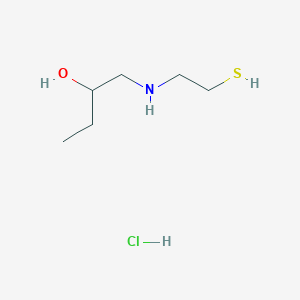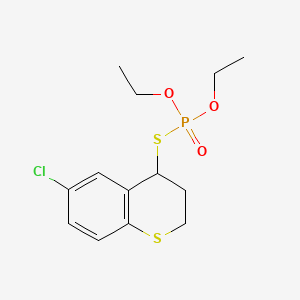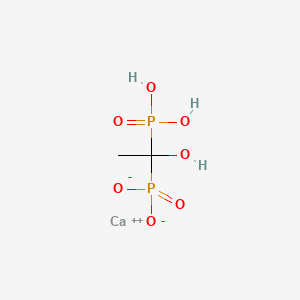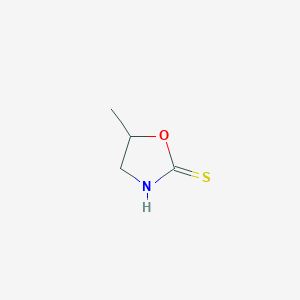
Ammonium 2,3-dibromopropyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 2,3-dibromopropyl sulphate is a chemical compound with the molecular formula C3H8Br2NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further linked to a sulphate group. The ammonium ion balances the charge of the sulphate group, making it a stable salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,3-dibromopropyl sulphate typically involves the bromination of propyl alcohol followed by the reaction with sulphuric acid. The general steps are as follows:
Bromination: Propyl alcohol is treated with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Sulphation: The resulting 2,3-dibromopropanol is then reacted with sulphuric acid to form 2,3-dibromopropyl sulphate.
Neutralization: Finally, the sulphate ester is neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Continuous bromination of propyl alcohol in a reactor.
- Sulphation using concentrated sulphuric acid in a controlled environment.
- Neutralization in large mixing tanks with ammonium hydroxide.
化学反応の分析
Types of Reactions: Ammonium 2,3-dibromopropyl sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl sulphate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dibromopropanol and ammonium sulphate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Elimination: Strong bases like sodium ethoxide in ethanol.
Hydrolysis: Water or dilute acids.
Major Products:
Substitution: 2,3-dihydroxypropyl sulphate.
Elimination: Alkenes such as 2-bromo-2-propene.
Hydrolysis: 2,3-dibromopropanol and ammonium sulphate.
科学的研究の応用
Ammonium 2,3-dibromopropyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic tests.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of ammonium 2,3-dibromopropyl sulphate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications in their structure and function. This compound can also generate reactive intermediates that induce oxidative stress and cellular damage.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Alkylation of DNA and RNA bases.
Oxidative Stress Pathways: Generation of reactive oxygen species (ROS) leading to cellular damage.
類似化合物との比較
Ammonium 2,3-dibromopropyl sulphate can be compared with other brominated compounds such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromo-1-propanol: A precursor in the synthesis of this compound with similar reactivity but different uses.
Tetrabromobisphenol A: A widely used brominated flame retardant with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of bromine and sulphate groups, which confer distinct reactivity and applications compared to other brominated compounds.
特性
CAS番号 |
35839-50-0 |
|---|---|
分子式 |
C3H9Br2NO4S |
分子量 |
314.98 g/mol |
IUPAC名 |
azanium;2,3-dibromopropyl sulfate |
InChI |
InChI=1S/C3H6Br2O4S.H3N/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H,6,7,8);1H3 |
InChIキー |
NUHVPBGWGITOKW-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)OS(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


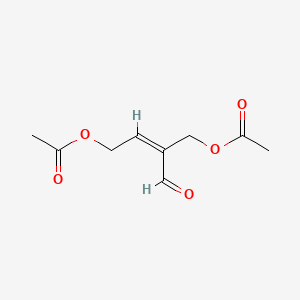
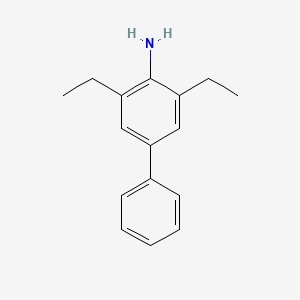
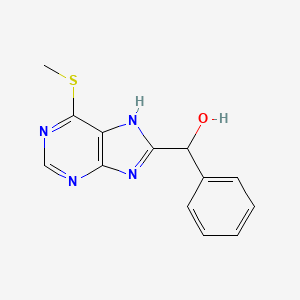
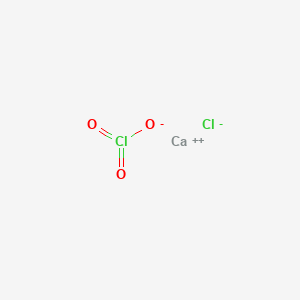
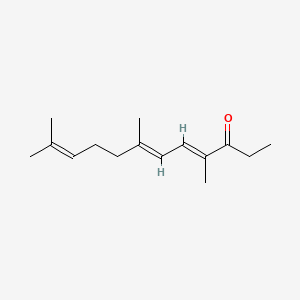
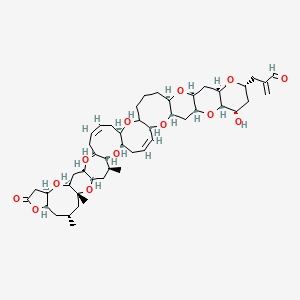
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
